molecular formula C17H16FNO3 B577532 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid CAS No. 1334500-11-6

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid

Cat. No. B577532
CAS RN: 1334500-11-6
M. Wt: 301.317
InChI Key: LTDANUJJXHWHDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of EFPA consists of a phenyl functional group and a carboxylic acid functional group. The compound has a molecular weight of 301.317.


Physical And Chemical Properties Analysis

EFPA has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 51.1±0.4 cm³ , and it has a polar surface area of 70 Ų . The compound has a molar volume of 165.7±5.0 cm³ .

Scientific Research Applications

Synthesis of Related Compounds

One study presents a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This synthesis is relevant because it reflects on the methodologies that could be applicable in synthesizing and studying compounds like "4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid" for their potential pharmaceutical applications (Qiu et al., 2009).

Biodegradation and Environmental Impact

Research on the biodegradation of aromatic compounds by Escherichia coli provides insights into how certain chemical structures are broken down in environmental contexts. This knowledge is crucial for understanding the environmental fate and potential biodegradability of complex molecules, including "4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid" (Díaz et al., 2001).

Therapeutic Effects of Similar Compounds

A study on the therapeutic effects of 4-phenylbutyric acid, a chemical chaperone, provides a precedent for researching similar compounds for their potential in treating diseases associated with protein misfolding. This points to a potential research direction for "4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid" in exploring its role in maintaining proteostasis and its therapeutic implications (Kolb et al., 2015).

Antioxidant and Anti-inflammatory Properties

The pharmacological review of Chlorogenic Acid (CGA) and its roles as an antioxidant, anti-inflammatory, and in modulating lipid metabolism highlights the interest in phenolic compounds for their diverse biological activities. Research into compounds like "4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid" could uncover similar properties, making them candidates for addressing various health conditions (Naveed et al., 2018).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific phenolic compounds for detecting metal ions, anions, and other molecules highlights a potential application in analytical chemistry and environmental monitoring. Such research could be applicable to "4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid" for developing novel sensors or diagnostic tools (Roy, 2021).

properties

IUPAC Name

2-[4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-2-19-17(22)14-8-7-13(10-15(14)18)12-5-3-11(4-6-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDANUJJXHWHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716586
Record name [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid

CAS RN

1334500-11-6
Record name [1,1′-Biphenyl]-4-acetic acid, 4′-[(ethylamino)carbonyl]-3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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